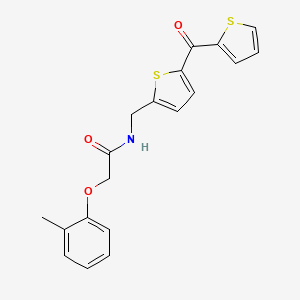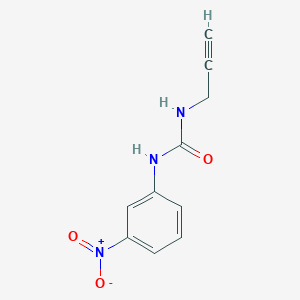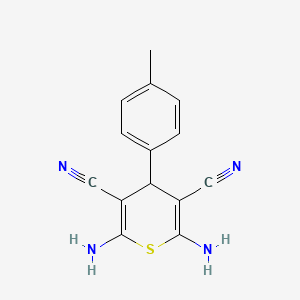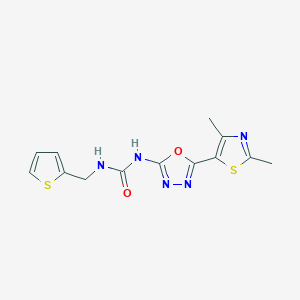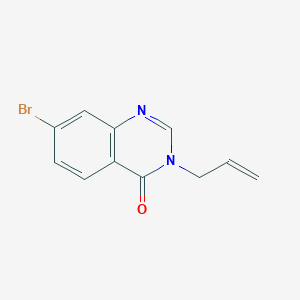
7-溴-3-(丙-2-烯-1-基)-3,4-二氢喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 7th position and a prop-2-en-1-yl group at the 3rd position of the dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
科学研究应用
7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromoaniline and prop-2-en-1-amine.
Formation of Quinazolinone Core: The 4-bromoaniline is reacted with formic acid to form 4-bromoformanilide. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield 7-bromoquinazolin-4-one.
Alkylation: The 7-bromoquinazolin-4-one is then subjected to alkylation with prop-2-en-1-amine in the presence of a base such as potassium carbonate (K2CO3) to introduce the prop-2-en-1-yl group at the 3rd position, resulting in the formation of 7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The dihydroquinazolinone core can be oxidized to quinazolinone or reduced to tetrahydroquinazolinone under appropriate conditions.
Addition Reactions: The prop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 7-substituted derivatives.
Oxidation: Formation of quinazolinone.
Reduction: Formation of tetrahydroquinazolinone.
作用机制
The mechanism of action of 7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the prop-2-en-1-yl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and biological context.
相似化合物的比较
Similar Compounds
7-Bromoquinazolin-4-one: Lacks the prop-2-en-1-yl group, making it less versatile in certain reactions.
3-(Prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
7-Chloro-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.
Uniqueness
7-Bromo-3-(prop-2-en-1-yl)-3,4-dihydroquinazolin-4-one is unique due to the presence of both the bromine atom and the prop-2-en-1-yl group, which confer distinct reactivity and potential biological activity. This combination allows for a wide range of chemical modifications and applications in various fields.
属性
IUPAC Name |
7-bromo-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-2-5-14-7-13-10-6-8(12)3-4-9(10)11(14)15/h2-4,6-7H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJIXDRMEMLSPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC2=C(C1=O)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-(Diethylamino)propyl)-1-(2-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2524520.png)

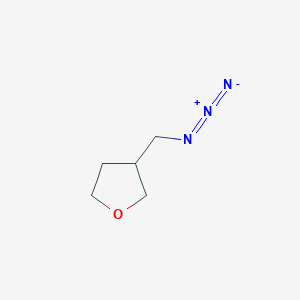
![2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2524525.png)
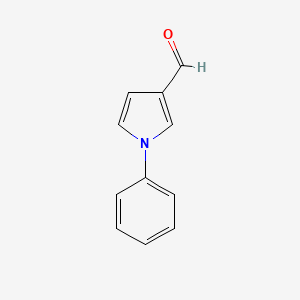
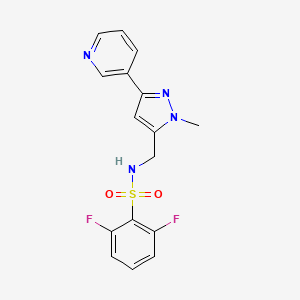
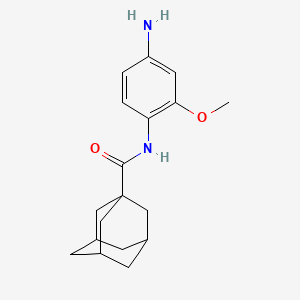
![[1-(Triazol-2-yl)cyclopropyl]methanamine](/img/structure/B2524536.png)
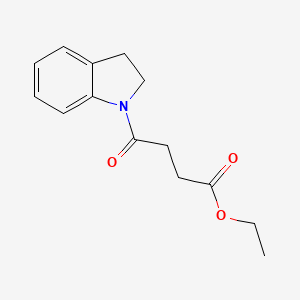
![2-{3-[(benzenesulfonyl)methyl]-4-nitrophenyl}-2-methyl-1,3-dioxolane](/img/structure/B2524539.png)
